molecular formula C8H7BrClNO2 B111326 Ethyl 5-bromo-2-chloronicotinate CAS No. 1214332-67-8

Ethyl 5-bromo-2-chloronicotinate

Cat. No.: B111326
CAS No.: 1214332-67-8
M. Wt: 264.5 g/mol
InChI Key: CWMNMQNTTWFKAT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chloronicotinate is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-chloronicotinate can be synthesized through several methods. One common approach involves the bromination and chlorination of nicotinic acid derivatives. The reaction typically requires the use of bromine and chlorine sources under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination and chlorination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents on the pyridine ring can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-bromo-2-chloronicotinate can be compared with other halogenated nicotinic acid derivatives:

    Ethyl 5-bromo-2-fluoronicotinate: Similar structure but with a fluorine atom instead of chlorine, potentially offering different reactivity and biological activity.

    Ethyl 5-chloro-2-bromonicotinate: An isomer with reversed positions of bromine and chlorine, which may affect its chemical properties and applications.

    Ethyl 5-bromo-2-iodonicotinate:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 5-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMNMQNTTWFKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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